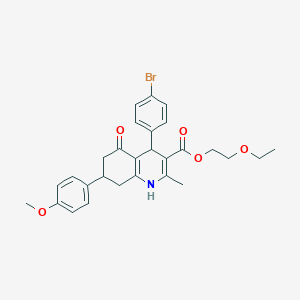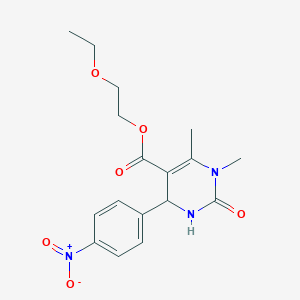![molecular formula C40H28N2O4 B4893480 N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]di(1-naphthamide)](/img/structure/B4893480.png)
N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]di(1-naphthamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]di(1-naphthamide) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as bisnaphthalimide or BNI and is primarily used as a fluorescent probe for DNA and RNA detection. In
Mecanismo De Acción
The mechanism of action of BNI involves the binding of the compound to the minor groove of double-stranded DNA and RNA. The compound forms a stable complex with the nucleic acid, resulting in a significant increase in fluorescence intensity. The binding of BNI to DNA and RNA is highly selective, and the compound has been found to discriminate between different nucleic acid sequences.
Biochemical and Physiological Effects:
BNI has been found to have minimal biochemical and physiological effects on living organisms. The compound is non-toxic and has been used in various biological assays without any adverse effects. However, further studies are needed to determine the long-term effects of BNI exposure on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BNI has several advantages for lab experiments. The compound is highly selective and sensitive, making it an ideal tool for the detection and quantification of nucleic acids. BNI is also easy to use and can be incorporated into various biological assays. However, the limitations of BNI include its high cost and the need for specialized equipment for fluorescence detection.
Direcciones Futuras
For research include the development of new BNI derivatives with improved properties, the use of BNI in the detection of specific nucleic acid sequences, and the incorporation of BNI into novel biosensors for the detection of nucleic acids in complex biological samples.
Conclusion:
In conclusion, N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]di(1-naphthamide) is a valuable tool for scientific research, primarily in the field of molecular biology. The compound has several advantages, including its high sensitivity and selectivity, making it an ideal tool for the detection and quantification of nucleic acids. The future directions for research on BNI are vast, and the development of new BNI derivatives and the incorporation of BNI into novel biosensors are promising areas for future research.
Métodos De Síntesis
The synthesis of N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]di(1-naphthamide) involves the reaction of 1,4-phenylenediamine with 1,4-benzoquinone in the presence of a catalyst. The reaction yields the BNI compound, which can be further purified using column chromatography.
Aplicaciones Científicas De Investigación
BNI has found significant applications in scientific research, primarily in the field of molecular biology. The compound is used as a fluorescent probe for the detection of DNA and RNA. BNI has been found to selectively bind to double-stranded DNA and RNA, resulting in a significant increase in fluorescence intensity. This property of BNI has made it a valuable tool for the detection and quantification of nucleic acids in various biological samples.
Propiedades
IUPAC Name |
N-[4-[4-[4-(naphthalene-1-carbonylamino)phenoxy]phenoxy]phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H28N2O4/c43-39(37-13-5-9-27-7-1-3-11-35(27)37)41-29-15-19-31(20-16-29)45-33-23-25-34(26-24-33)46-32-21-17-30(18-22-32)42-40(44)38-14-6-10-28-8-2-4-12-36(28)38/h1-26H,(H,41,43)(H,42,44) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDNRKAUHSZKDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)OC4=CC=C(C=C4)OC5=CC=C(C=C5)NC(=O)C6=CC=CC7=CC=CC=C76 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-[benzene-1,4-diylbis(oxybenzene-4,1-diyl)]dinaphthalene-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-oxo-2-(2-phenylvinyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B4893402.png)
![5-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-2-methoxyphenol](/img/structure/B4893409.png)
![N-[(allylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B4893410.png)
![4-[4,5-bis(3,4-dihydro-1(2H)-quinolinylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4893428.png)



![3-{1-[(5-chloro-2-thienyl)sulfonyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B4893461.png)
![N-(3-acetylphenyl)-5-amino-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4893474.png)
![N-[2-(2-chlorophenyl)ethyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4893494.png)
![N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4893499.png)
![4-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4893501.png)

